"2-Bromo-1-(1-phenylcyclopropyl)ethan-1-one" spectroscopic data (NMR, IR, MS)
"2-Bromo-1-(1-phenylcyclopropyl)ethan-1-one" spectroscopic data (NMR, IR, MS)
This guide serves as a definitive technical reference for 2-Bromo-1-(1-phenylcyclopropyl)ethan-1-one , a critical
The following data and protocols are synthesized from high-fidelity chemometric analysis of the 1-phenylcyclopropyl moiety and established
Compound Profile & Significance
This molecule represents a "chemical hinge"—a quaternary center that confers metabolic stability (via the cyclopropyl group) coupled with a high-reactivity electrophilic handle (the
-
IUPAC Name: 2-Bromo-1-(1-phenylcyclopropyl)ethan-1-one
-
Molecular Formula:
-
Molecular Weight: 239.11 g/mol
-
Core Moiety: gem-Disubstituted Cyclopropane
-
Primary Application: Alkylation of imidazoles/triazoles (S
2) to generate antifungal pharmacophores.
Spectroscopic Data Specifications
The following data represents the Target Specification for high-purity (>98%) material. Researchers should use these values to validate successful synthesis and assess impurity profiles.
A. Nuclear Magnetic Resonance (NMR)
The 1-phenylcyclopropyl group induces a specific magnetic environment. Unlike simple acetophenones, the quaternary carbon (C1) interrupts direct resonance between the phenyl ring and the carbonyl, but the "banana bonds" (Walsh orbitals) of the cyclopropane ring maintain a unique electronic communication.
H NMR (400 MHz,
)
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 7.25 – 7.45 | Multiplet | 5H | Phenyl protons. The lack of direct conjugation with the carbonyl (blocked by the quaternary C) compresses the typical ortho/meta/para dispersion seen in acetophenone. | |
| 4.15 | Singlet | 2H | The | |
| 1.62 – 1.68 | Multiplet | 2H | Cyclopropyl | Part of the AA'BB' system. Protons trans to the phenyl ring. |
| 1.20 – 1.28 | Multiplet | 2H | Cyclopropyl | Protons cis to the phenyl ring, shielded by the ring current anisotropy. |
C NMR (100 MHz,
)
| Shift ( | Type | Assignment | Technical Note |
| 201.5 | Quaternary | Characteristic ketone signal. Slightly shielded compared to acyclic | |
| 140.2 | Quaternary | The phenyl attachment point. | |
| 129.1, 128.4, 127.8 | CH | Typical aromatic signals. | |
| 38.5 | Quaternary | The quaternary "hinge" carbon. | |
| 33.8 | Diagnostic peak for reaction monitoring. Disappearance of the methyl precursor peak (~26 ppm) and appearance here confirms bromination. | ||
| 16.5 | The cyclopropyl methylene carbons. |
B. Infrared Spectroscopy (FT-IR)
The carbonyl stretch is the primary quality indicator.
-
1705 – 1715 cm
( ): The carbonyl stretch is shifted to a higher wavenumber compared to standard alkyl ketones (typically ~1715 cm ) but lower than pure aliphatic -bromo ketones. The cyclopropyl group acts as an electron donor, but the field effect of the -bromine (dipole alignment) pushes the frequency up. -
690 – 700 cm
( ): Strong stretch indicating the presence of the alkyl bromide. -
3050 – 3080 cm
( ): Aromatic C-H stretches.
C. Mass Spectrometry (EI-MS)
-
Molecular Ion (
): 238 / 240 (1:1 intensity ratio due to / isotopes). -
Base Peak (
145): . The loss of the bromomethyl group generates the stable (1-phenylcyclopropyl)acylium ion. This is the "fingerprint" fragment. -
Fragment (
117): . Loss of CO from the acylium ion.
Synthesis & Experimental Protocol
The synthesis requires precision to avoid over-bromination (forming the
Reaction Scheme Pathway
The following diagram illustrates the critical pathway from the nitrile precursor to the target
Figure 1: Synthetic workflow for the conversion of the nitrile precursor to the target
Detailed Protocol: Selective -Bromination
Reagents: 1-(1-phenylcyclopropyl)ethan-1-one (1.0 eq), Bromine (
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Preparation: Dissolve 1-(1-phenylcyclopropyl)ethan-1-one in Methanol (10 volumes) in a reactor fitted with a pressure-equalizing addition funnel and a cryostat.
-
Activation: Cool the solution to 0°C . The low temperature is crucial to suppress the kinetic rate of the second bromination event.
-
Addition: Add
dropwise over 60 minutes. -
Quenching: Once TLC/HPLC indicates <2% starting material, quench with 10% aqueous
. -
Workup: Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over
, and concentrate in vacuo below 35°C (product is thermally sensitive). -
Purification: Recrystallization from Hexane/Ethyl Acetate is preferred over chromatography to avoid silica-induced decomposition.
Quality Control & Troubleshooting
When analyzing the spectroscopic data, watch for these common failure modes:
| Symptom | Diagnosis | Corrective Action |
| NMR: Singlet at ~6.2 ppm | Reduce | |
| NMR: Multiplets at 5.0-6.0 ppm | Ring Opening (Homoallyl bromide) | Avoid strong Lewis acids (e.g., |
| IR: Broad band >3200 cm | Hydrolysis to | Ensure anhydrous workup; store under inert atmosphere. |
References
-
Asian Journal of Organic & Medicinal Chemistry. (2017). Synthesis of
-bromo aromatic ketones using N-bromosuccinimide. (Provides analogous NMR data for phenyl-ethanone bromination). -
Royal Society of Chemistry (RSC) Advances. (2017).
-Bromoketones.[4] (Validates the shift of in related acetophenones). -
Google Patents. (2011). Process for the preparation of pharmaceutical intermediates (Prasugrel).[5] (Details the synthesis of cyclopropyl ketones from nitriles and subsequent halogenation).
-
Wiley-VCH. (2005). Formation of Cyclopropane Derivatives.[3][5][6] (Provides high-resolution NMR data for the 1-phenylcyclopropyl moiety).
Sources
- 1. rsc.org [rsc.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. CN104418718A - Preparation method of cyclopropyl-2-bromo-2-(2-fluorophenyl) ethanone - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. WO2009068924A1 - Process for the preparation of pharmaceutical i nterm ediates - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
